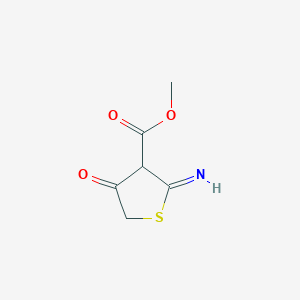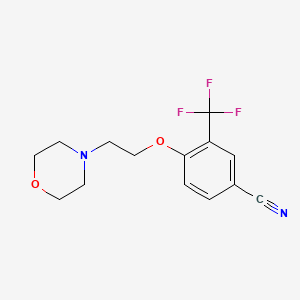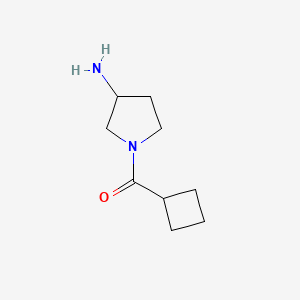
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is an organic compound that belongs to the class of carbamates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and chemical processes.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular pathways.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the production of specialty chemicals, coatings, and polymers. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering specific cellular responses. The pathways involved can vary depending on the biological context and the specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate include:
- tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- tert-Butyl (triphenyl-lambda5-phosphanylidene)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H27NO5 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C24H27NO5/c1-5-16-28-20-11-7-18(8-12-20)22(26)19-9-13-21(14-10-19)29-17-6-15-25-23(27)30-24(2,3)4/h1,7-14H,6,15-17H2,2-4H3,(H,25,27) |
Clave InChI |
VEPJZBUPJUWVJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)


![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)




![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)

